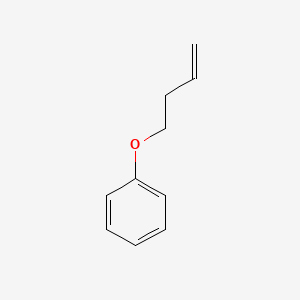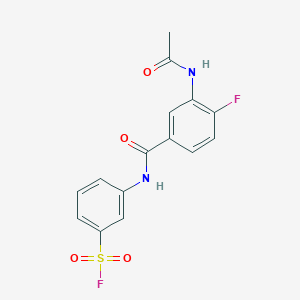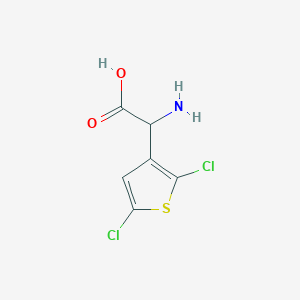
6,6-dimethyl-7,8-dihydroquinolin-5(6H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6,6-Dimethyl-5,6,7,8-tetrahydroquinolin-5-one is a heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and applications in various fields such as medicinal chemistry, organic synthesis, and material science . The structure of 6,6-dimethyl-5,6,7,8-tetrahydroquinolin-5-one includes a quinoline core with a tetrahydro modification and two methyl groups at the 6th position, which contributes to its unique chemical properties.
准备方法
The synthesis of 6,6-dimethyl-5,6,7,8-tetrahydroquinolin-5-one can be achieved through several synthetic routes. One common method involves the reduction of quinoline derivatives using sodium in ethanol, which results in the formation of tetrahydroquinoline compounds . Another approach includes the hydrogenation of quinolines using heterogeneous catalysts, which is a widely used method in industrial production . Additionally, the compound can be synthesized from 1-indanone through a reductive ring-expansion reaction mediated by diisobutylaluminum hydride (DIBAL-H) .
化学反应分析
6,6-Dimethyl-5,6,7,8-tetrahydroquinolin-5-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include sodium, ethanol, and hydrogen gas with heterogeneous catalysts . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reduction of quinoline derivatives with sodium in ethanol results in the formation of trans-decahydroquinolines .
科学研究应用
6,6-Dimethyl-5,6,7,8-tetrahydroquinolin-5-one has several scientific research applications. In medicinal chemistry, it serves as a scaffold for the development of novel therapeutic agents due to its biological activity . It has been used in the synthesis of compounds with antiproliferative activity against various cancer cell lines . Additionally, it is utilized in the synthesis of other heterocyclic compounds, which are valuable in drug research and development .
作用机制
The mechanism of action of 6,6-dimethyl-5,6,7,8-tetrahydroquinolin-5-one involves its interaction with specific molecular targets and pathways. For instance, derivatives of this compound have been identified as potent antagonists of the CXCR4 receptor, which plays a role in cancer progression and HIV infection . The compound exerts its effects by binding to the receptor and inhibiting its activity, thereby blocking the signaling pathways involved in disease progression.
相似化合物的比较
6,6-Dimethyl-5,6,7,8-tetrahydroquinolin-5-one can be compared with other similar compounds such as 5,6,7,8-tetrahydroisoquinoline and 2-methyl-5,6,7,8-tetrahydroquinoline . These compounds share a similar quinoline core structure but differ in their substitution patterns and biological activities. The presence of the dimethyl groups at the 6th position in 6,6-dimethyl-5,6,7,8-tetrahydroquinolin-5-one contributes to its unique chemical properties and enhances its biological activity compared to its analogs.
属性
CAS 编号 |
1443112-07-9 |
|---|---|
分子式 |
C11H13NO |
分子量 |
175.23 g/mol |
IUPAC 名称 |
6,6-dimethyl-7,8-dihydroquinolin-5-one |
InChI |
InChI=1S/C11H13NO/c1-11(2)6-5-9-8(10(11)13)4-3-7-12-9/h3-4,7H,5-6H2,1-2H3 |
InChI 键 |
QGJSKZRBNAABTG-UHFFFAOYSA-N |
规范 SMILES |
CC1(CCC2=C(C1=O)C=CC=N2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


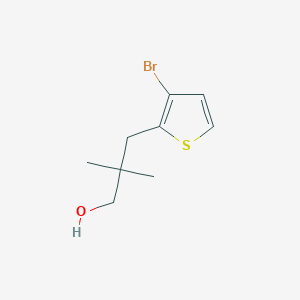
![2-Bromo-6-methoxy-3-[(methylamino)methyl]phenol](/img/structure/B13554373.png)
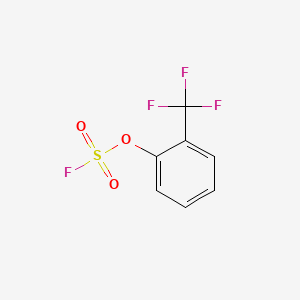
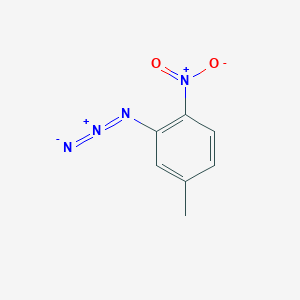
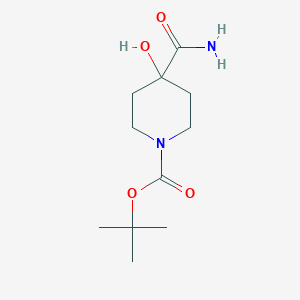
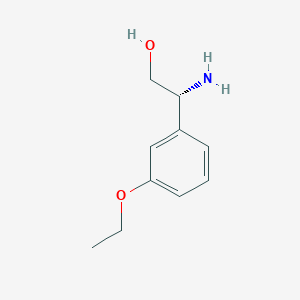
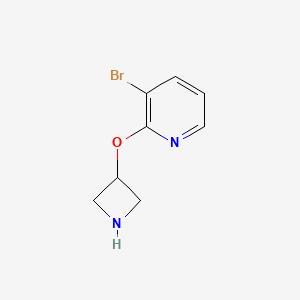
![methyl3-(benzylamino)-2-[(1E)-2-(4-methoxyphenyl)ethenyl]imidazo[1,2-a]pyridine-7-carboxylate](/img/structure/B13554429.png)
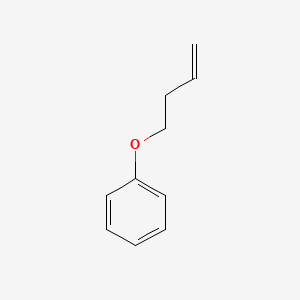
![1-(((9H-Fluoren-9-yl)methoxy)carbonyl)octahydro-4aH-cyclopenta[b]pyridine-4a-carboxylic acid](/img/structure/B13554433.png)
![2-[(1S)-1-Hydroxyethyl]benzonitrile](/img/structure/B13554435.png)
